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Compound of Interest

Compound Name: m-CPBG hydrochloride

Cat. No.: B109686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1-(m-chlorophenyl)-biguanide (m-

CPBG) hydrochloride, a pivotal research tool for investigating the serotonergic system's role in

neurological disorders. m-CPBG is a potent and selective agonist for the 5-hydroxytryptamine

type-3 (5-HT3) receptor, offering high-fidelity probing of a key ligand-gated ion channel

implicated in various central and peripheral nervous system functions.[1][2]

Mechanism of Action
The primary molecular target of m-CPBG is the 5-HT3 receptor, a member of the Cys-loop

superfamily of ligand-gated ion channels.[3][4] Unlike other serotonin receptors that are G-

protein coupled, the 5-HT3 receptor is a non-selective cation channel.

Upon binding, m-CPBG induces a conformational change in the receptor, opening the central

ion pore. This allows for the rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺

permeability), leading to membrane depolarization and subsequent excitation of the neuron.[1]

[3] This excitatory effect is foundational to the 5-HT3 receptor's role in modulating

neurotransmitter release and fast synaptic transmission.

m-CPBG is distinguished by its high affinity for the 5-HT3 receptor.[1] Notably, research shows

that unlike the endogenous agonist serotonin, m-CPBG can bind to and activate all five subunit

interfaces of heteromeric 5-HT3AB receptors, making it a unique tool for studying the

complexities of receptor subunit composition and function.[5]
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Signaling Pathway
The activation of the 5-HT3 receptor by m-CPBG initiates a direct and rapid signaling cascade,

as depicted below.
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Fig 1: m-CPBG-mediated 5-HT3 receptor activation pathway.
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Quantitative Pharmacological Data
The following table summarizes key quantitative parameters of m-CPBG hydrochloride
derived from various experimental models.
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Parameter Value Model System Description Reference

Binding Affinity

(IC50)
1.5 nM

[3H]GR67330

competitive

binding assay

Concentration of

m-CPBG

required to inhibit

50% of

radioligand

binding to 5-HT3

receptors.

Functional

Potency (EC50)
0.05 µM

Rat isolated

vagus nerve

depolarization

Concentration of

m-CPBG

required to elicit

50% of its

maximal

depolarizing

effect. Notably,

this is ~10-fold

more potent than

serotonin (0.46

µM) in this assay.

[1][4]

Effective

Concentration
12.5 - 50 µM

Rat nucleus

accumbens brain

slices

Concentrations

used to facilitate

potassium-

induced

dopamine

overflow.

[6][7]

Effective

Concentration
80 - 320 nM

In vivo (rat, third

ventricle

injection)

Concentrations

that significantly

inhibited water

intake under

various stimuli.

[2]

Off-Target Effect

(pA2)

5.35 Mouse brain

cortex slices

Apparent

antagonist

activity at α2-

adrenoceptors,

suggesting a
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secondary

mechanism for

noradrenaline

release

facilitation.

Applications in Neurological Disease Research
m-CPBG is a valuable tool for investigating the pathophysiology of disorders where the 5-HT3

receptor system is implicated.

Substance Abuse and Addiction
The 5-HT3 receptor plays a crucial role in modulating the brain's reward pathways, particularly

dopamine release in the nucleus accumbens. Studies using m-CPBG have been instrumental

in exploring neuroadaptations following chronic drug use. For instance, in models of cocaine

withdrawal, the ability of m-CPBG to facilitate dopamine release was significantly reduced,

suggesting a functional downregulation of 5-HT3 receptors.[6][7] This highlights a potential

mechanism for tolerance and withdrawal symptoms.

Modulation of Neurotransmitter Systems
Dopamine: As a primary application, m-CPBG is used to selectively activate 5-HT3 receptors

to study their influence on dopamine transmission. Activation of these receptors on

presynaptic terminals or interneurons can facilitate dopamine release in key brain regions

like the nucleus accumbens.[6][7]

Noradrenaline: While m-CPBG can facilitate noradrenaline release, studies indicate this

effect is not mediated by 5-HT3 receptors but rather through an off-target blockade of

inhibitory α2-adrenoceptors.[8] This dual activity must be considered during experimental

design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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